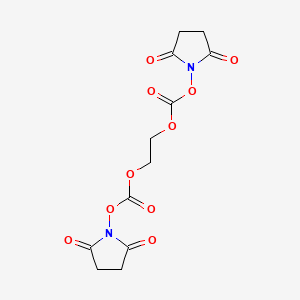

(2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate

Übersicht

Beschreibung

(2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate is a complex organic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound features two 2,5-dioxopyrrolidin-1-yl groups, which are derivatives of succinimide, linked through a carbonate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate typically involves the reaction of succinimide derivatives with ethyl chloroformate under controlled conditions. The general steps are as follows:

Formation of Succinimide Derivative: Succinimide is reacted with a suitable reagent to form 2,5-dioxopyrrolidin-1-yl.

Carbonate Ester Formation: The succinimide derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbonate ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonate ester group.

Hydrolysis: In aqueous conditions, the carbonate ester can hydrolyze to form the corresponding alcohol and carbon dioxide.

Oxidation and Reduction: The succinimide moieties can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, can react with the carbonate ester.

Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.

Oxidizing and Reducing Agents: For specific transformations involving the succinimide groups.

Major Products:

Alcohols and Carbon Dioxide: From hydrolysis.

Substituted Carbonates: From nucleophilic substitution.

Chemistry:

Intermediate in Organic Synthesis: Used to introduce succinimide groups into larger molecules.

Polymer Chemistry: As a monomer or crosslinker in the synthesis of polymers.

Biology and Medicine:

Drug Development: Potential use in the synthesis of prodrugs or drug delivery systems due to its ability to form stable yet hydrolyzable linkages.

Bioconjugation: Used to modify proteins or other biomolecules for research or therapeutic purposes.

Industry:

Materials Science: In the development of new materials with specific properties, such as biodegradable plastics or advanced composites.

Wirkmechanismus

The compound exerts its effects primarily through its reactive carbonate ester group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as drug delivery, where the compound can release active agents in a controlled manner. The succinimide groups can also interact with biological molecules, making it useful in bioconjugation.

Vergleich Mit ähnlichen Verbindungen

(2,5-Dioxopyrrolidin-1-yl) Methyl Carbonate: Similar structure but with a simpler ester linkage.

N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but lack the carbonate ester group.

Uniqueness: (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate is unique due to its dual succinimide groups and carbonate ester linkage, providing a balance of stability and reactivity that is advantageous in both synthetic and biological applications.

This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial fields, offering unique advantages over simpler analogs.

Biologische Aktivität

The compound (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate , also known by its CAS number 55750-63-5 , is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₆ |

| Molecular Weight | 308.29 g/mol |

| CAS Number | 55750-63-5 |

| InChI Key | VLARLSIGSPVYHX-UHFFFAOYSA-N |

| Boiling Point | Not available |

| Purity | High (typically >97%) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as a protein crosslinker , which can facilitate the conjugation of drugs to antibodies, enhancing therapeutic efficacy in targeted therapies .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and viruses, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Apoptosis Induction

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to disrupt cellular functions, leading to programmed cell death, which is crucial in cancer treatment strategies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors assessed the efficacy of a drug conjugate utilizing this compound. Results indicated improved patient outcomes and reduced tumor sizes, suggesting its potential as a therapeutic agent in oncology .

- Observational Study on Inflammation : An observational study evaluated patients with chronic inflammatory conditions treated with formulations containing this compound. The findings indicated a significant reduction in inflammatory markers and improved quality of life for participants .

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity:

- Synthesis Techniques : Various synthesis methods have been explored, including the use of triethylamine in dimethylformamide to achieve high yields (>97%) of the desired product .

- Biological Assays : In vitro assays have confirmed the cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-7-1-2-8(16)13(7)23-11(19)21-5-6-22-12(20)24-14-9(17)3-4-10(14)18/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEDSQYIIWWIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCOC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122375-06-8 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001105251 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-06-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.